REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([CH2:13][C:14]3[CH:15]=[C:16]4[C:21](=[CH:22][CH:23]=3)[N:20]([CH2:24][CH3:25])[CH2:19][CH2:18][CH2:17]4)=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH2:4]1)[CH3:2].C1(Cl)C(=O)C(Cl)=C(Cl)C(=[O:29])C=1Cl>C(O)C>[CH2:24]([N:20]1[C:21]2[C:16](=[CH:15][C:14]([C:13]([C:9]3[CH:8]=[C:7]4[C:12](=[CH:11][CH:10]=3)[N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][CH2:6]4)=[O:29])=[CH:23][CH:22]=2)[CH2:17][CH2:18][CH2:19]1)[CH3:25]
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Name
|
bis-(N-ethyl-1,2,3,4-tetrahydro-6-quinolyl)methane
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Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C)N1CCCC2=CC(=CC=C12)CC=1C=C2CCCN(C2=CC1)CC
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Name
|
|
Quantity
|
23.82 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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prepared
|
Type
|
TEMPERATURE
|
Details
|
The green mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
rotary evaporated to dryness
|
Type
|
WASH
|
Details
|
eluted through neutral Woelm Alumina
|
Type
|
CUSTOM
|
Details
|
The fractions were rotary evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to yield light yellow crystals which
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
to give 6.06 g, mp 120°-120.5° C. (36.4% yield)
|
Name
|
|
Type
|
|
Smiles
|
C(C)N1CCCC2=CC(=CC=C12)C(=O)C=1C=C2CCCN(C2=CC1)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 36.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |